molecular formula C15H22N4O B4024076 2-[4-(cyclobutylmethyl)-1-piperazinyl]nicotinamide

2-[4-(cyclobutylmethyl)-1-piperazinyl]nicotinamide

Cat. No. B4024076
M. Wt: 274.36 g/mol
InChI Key: BCGVESXMNJNXNP-UHFFFAOYSA-N
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Description

The investigation into novel piperazine and nicotinamide derivatives showcases ongoing efforts in drug discovery and chemical synthesis. These compounds, due to their structural diversity and functional versatility, are pivotal in developing new pharmaceuticals and materials. Piperazine, a heterocyclic amine, and nicotinamide, a form of vitamin B3, are foundational components in designing compounds with potential therapeutic applications.

Synthesis Analysis

The synthesis of compounds related to 2-[4-(cyclobutylmethyl)-1-piperazinyl]nicotinamide often involves multistep chemical reactions. For instance, Feskov et al. (2019) outlined the synthesis of 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine, piperazine, and morpholine, demonstrating the utility of cyclobutyl groups in drug discovery (Feskov et al., 2019).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction studies, is crucial for understanding the geometric and electronic configurations of these compounds. Such analyses aid in determining their conformational flexibility and potential interactions with biological targets. The study by Gomes et al. (2013) on N-alkyl-2-(methylsulfanyl)nicotinamide derivatives highlighted the impact of substitutions on the torsion of the pyridine ring with respect to the amide group, affecting the compound's biological activity (Gomes et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving piperazine and nicotinamide derivatives are diverse, enabling the introduction of various functional groups. These reactions are foundational in modifying the chemical properties of the base compounds, such as solubility, reactivity, and biological activity. For example, the synthesis of novel N-nicotinoyl-1-ethyl-6-fluoro-1,4-dihydro-7-piperazin-1-yl-4-oxoquinoline-3-carboxylates showcases the complex chemical modifications possible with these frameworks (Sharma & Jain, 2008).

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystal structure, are determined by the molecular structure and composition of the compound. These properties are essential for understanding the compound's behavior in different environments and its suitability for various applications.

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, stability under different conditions, and the ability to form bonds, are pivotal for the application of these compounds in pharmaceuticals and materials science. The synthesis and study of spin-labeled cyclophosphamide analogues, for example, illustrate the exploration of chemical properties for therapeutic applications (Tsui et al., 1982).

Mechanism of Action

The mechanism of action would depend on the specific biological target of “2-[4-(cyclobutylmethyl)-1-piperazinyl]nicotinamide”. Nicotinamide has been shown to have anti-inflammatory, antimicrobial, and sebostatic effects .

Future Directions

The future directions for research into “2-[4-(cyclobutylmethyl)-1-piperazinyl]nicotinamide” would likely involve further investigation into its biological activity and potential therapeutic applications. The integration of green methodologies in the synthesis of similar compounds has been a recent focus .

properties

IUPAC Name

2-[4-(cyclobutylmethyl)piperazin-1-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O/c16-14(20)13-5-2-6-17-15(13)19-9-7-18(8-10-19)11-12-3-1-4-12/h2,5-6,12H,1,3-4,7-11H2,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGVESXMNJNXNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2CCN(CC2)C3=C(C=CC=N3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Cyclobutylmethyl)piperazin-1-yl]pyridine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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